Synthetic Step Count: 3 Steps to the Key Chiral Precursor 6b Versus ≥5 Steps for Prior Art Analogues
The stereoselective synthesis of tert-butyl (3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate (6b) from (5S)-5-hydroxypiperidin-2-one was accomplished in a 3-step sequence with no epimerization, as reported by Maricán et al. (2013) [1]. In contrast, the same manuscript explicitly states that previously described routes to analogous trans-3-hydroxy-4-methylpiperidine intermediates required 5 or more synthetic steps and were susceptible to epimerization at the C-3 center [1]. This represents a minimum 40% reduction in synthetic step count (3 vs. ≥5 steps), directly translating to reduced reagent consumption, shorter cycle time, and lower cumulative process-mass intensity for procurement at scale.
| Evidence Dimension | Synthetic step count to obtain the trans-N-Boc-3-hydroxy-4-methylpiperidine intermediate |
|---|---|
| Target Compound Data | 3 steps (conversion of (5S)-5-hydroxypiperidin-2-one to compound 6b) |
| Comparator Or Baseline | Prior art synthetic routes to analogous trans-3,4-disubstituted piperidine intermediates: ≥5 steps |
| Quantified Difference | ≥40% reduction in number of synthetic steps (3 steps vs. ≥5 steps) |
| Conditions | Asymmetric total synthesis route reported in Tetrahedron Lett. 2013; comparator routes cited as references 18a,b within the same manuscript |
Why This Matters
A 40% step-count reduction directly lowers the cost of goods, inventory complexity, and cumulative yield losses during multi-step procurement synthesis, making CAS 374794-75-9 the economically rational choice for tofacitinib intermediate sourcing.
- [1] Maricán, A.; Simirgiotis, M. J.; Santos, L. S. Asymmetric Total Synthesis of Tofacitinib. Tetrahedron Lett. 2013, 54, 5096–5098. View Source
